Impurity of Doxercalciferol
Overview
Description
Impurity of Doxercalciferol is a degradation product of Doxercalciferol, which is a synthetic analogue of vitamin D2. Doxercalciferol is used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity can arise during the synthesis, storage, or handling of Doxercalciferol and may affect the efficacy and safety of the pharmaceutical product .
Mechanism of Action
Target of Action
The primary target of the Impurity of Doxercalciferol, also known as 1beta-HydroxyVitaminD2, is the Vitamin D receptor (VDR) . The VDR is a nuclear receptor that, when activated, regulates the expression of genes involved in a variety of biological processes, including calcium homeostasis and immune response .
Mode of Action
The this compound interacts with its target, the VDR, by binding to it . This binding initiates a series of events leading to the transcription of genes that are responsive to Vitamin D . The activated VDR can then modulate the transcription of these genes, leading to changes in cellular function .
Biochemical Pathways
The this compound, like Doxercalciferol, is involved in the Vitamin D metabolic pathway . It undergoes metabolic activation in vivo to form a biologically active form of Vitamin D2 . This active form can then regulate the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and other processes related to calcium homeostasis .
Pharmacokinetics
It is known that doxercalciferol, the parent compound, undergoes 25-hydroxylation in the liver to become the active form, without the involvement of kidneys . It is likely that the this compound follows a similar metabolic pathway .
Result of Action
The result of the action of the this compound is the regulation of calcium homeostasis in the body . By activating the VDR and modulating the transcription of Vitamin D-responsive genes, it can influence the absorption and reabsorption of calcium in the intestines and kidneys, respectively . This can have significant effects on bone health and other biological processes .
Action Environment
The action of the this compound, like that of Vitamin D, can be influenced by various environmental factors. For example, the synthesis of Vitamin D in the skin is dependent on exposure to sunlight . Therefore, factors such as geographical location, season, and time of day can influence the levels of Vitamin D and its analogs in the body . Additionally, dietary intake of Vitamin D can also play a role .
Biochemical Analysis
Biochemical Properties
1beta-HydroxyVitaminD2, like other forms of Vitamin D, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of 1beta-HydroxyVitaminD2 is with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the action of Vitamin D . Upon binding to VDR, 1beta-HydroxyVitaminD2 can influence the transcription of various genes, thereby regulating a multitude of biological processes .
Cellular Effects
1beta-HydroxyVitaminD2 exerts several effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can stimulate the absorption of calcium and phosphate in the intestinal mucosa, thereby playing a crucial role in maintaining skeletal health .
Molecular Mechanism
The molecular mechanism of 1beta-HydroxyVitaminD2 involves its interaction with the VDR. Upon binding to VDR, it forms a complex that can bind to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D . This binding can modulate the transcription of these genes, leading to changes in the production of proteins that mediate the effects of Vitamin D .
Temporal Effects in Laboratory Settings
The effects of 1beta-HydroxyVitaminD2 can change over time in laboratory settings. For instance, studies have shown that Vitamin D2 and its derivatives, including 1beta-HydroxyVitaminD2, can increase total and free 25-hydroxyvitamin D levels more robustly than Vitamin D3 .
Metabolic Pathways
1beta-HydroxyVitaminD2 is involved in the metabolic pathway of Vitamin D2. Vitamin D2 is first converted into 25-hydroxyvitamin D2 in the liver, and then further hydroxylated at the 1 position in the kidney to form 1,25-dihydroxyvitamin D2, the bioactive form of Vitamin D2 . 1beta-HydroxyVitaminD2 is believed to be part of this metabolic pathway.
Transport and Distribution
Vitamin D and its metabolites, including 1beta-HydroxyVitaminD2, are transported in the blood bound to the Vitamin D Binding Protein (DBP) . DBP plays a key role in the bioavailability of Vitamin D and its metabolites. It is likely that 1beta-HydroxyVitaminD2 is also transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of 1beta-HydroxyVitaminD2 is likely to be similar to that of other Vitamin D metabolites. It is known that the VDR, the primary target of Vitamin D metabolites, is located in the nucleus of the cell . Therefore, it is plausible that 1beta-HydroxyVitaminD2, upon entering the cell, is transported to the nucleus where it exerts its effects.
Preparation Methods
The preparation of Impurity of Doxercalciferol involves synthetic routes similar to those used for Doxercalciferol. The synthesis typically includes the hydroxylation of vitamin D2 analogues under controlled conditions . Industrial production methods involve high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and quantify the impurity . The reaction conditions often require the use of solvents such as acetonitrile and water, and reagents like butylated hydroxytoluene to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Impurity of Doxercalciferol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the impurity back to its parent compound or other related analogues.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Impurity of Doxercalciferol has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quality control of Doxercalciferol formulations.
Biological Studies: The impurity is studied to understand its effects on biological systems and its potential toxicity.
Chemical Analysis: It serves as a reference standard in the identification and quantification of impurities in pharmaceutical products.
Industrial Applications: The impurity is used in stability studies to assess the shelf life and storage conditions of Doxercalciferol formulations.
Comparison with Similar Compounds
Impurity of Doxercalciferol can be compared with other impurities and analogues of vitamin D2, such as:
1α-Hydroxyvitamin D2: This compound is a direct analogue of Doxercalciferol and shares similar chemical properties.
1β-Hydroxyvitamin D2: Another related compound that can be formed during the synthesis and storage of Doxercalciferol.
Trans-1α-Hydroxyvitamin D2: This impurity is often used as a standard in analytical methods for the quantification of Doxercalciferol impurities.
The uniqueness of this compound lies in its specific formation pathways and its potential impact on the stability and efficacy of Doxercalciferol formulations .
Properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127516-23-8 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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